molecular formula C22H14FN3O5 B11705588 N-(4-Fluorophenyl)-N-(4-nitrophthalimidomethyl)benzamide

N-(4-Fluorophenyl)-N-(4-nitrophthalimidomethyl)benzamide

Cat. No.: B11705588
M. Wt: 419.4 g/mol
InChI Key: PEUPWSWCZKEXNI-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a nitro group, and an isoindole moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Amidation: Formation of the amide bond between the fluorophenyl group and the isoindole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-FLUOROPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-FLUOROPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H14FN3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]benzamide

InChI

InChI=1S/C22H14FN3O5/c23-15-6-8-16(9-7-15)24(20(27)14-4-2-1-3-5-14)13-25-21(28)18-11-10-17(26(30)31)12-19(18)22(25)29/h1-12H,13H2

InChI Key

PEUPWSWCZKEXNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F

Origin of Product

United States

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